2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol
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Overview
Description
2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol is a complex organic compound that features a triazine ring substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for 2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its triazine ring and substituted phenyl groups. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Another compound with similar bromophenyl and chlorophenyl substitutions.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A related triazole derivative with similar structural motifs.
Uniqueness
What sets 2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol apart is its unique combination of a triazine ring with bromophenyl and chlorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H14BrClN4O |
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Molecular Weight |
405.7g/mol |
IUPAC Name |
2-[[6-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol |
InChI |
InChI=1S/C17H14BrClN4O/c18-13-5-1-11(2-6-13)15-17(20-9-10-24)21-16(23-22-15)12-3-7-14(19)8-4-12/h1-8,24H,9-10H2,(H,20,21,23) |
InChI Key |
DEFHVTOMVHPZJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=C(N=N2)C3=CC=C(C=C3)Br)NCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N=N2)C3=CC=C(C=C3)Br)NCCO)Cl |
Origin of Product |
United States |
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